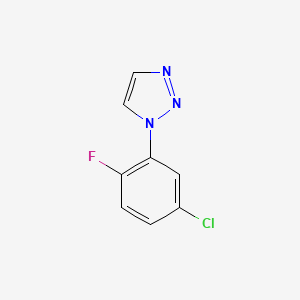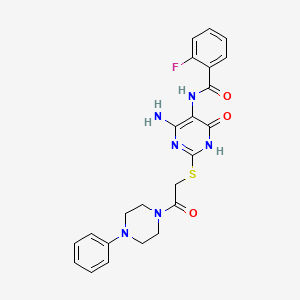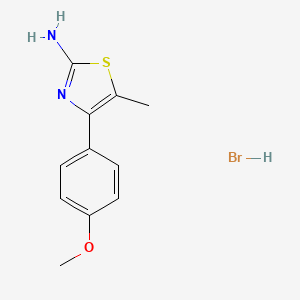![molecular formula C16H13N7O2S B2965293 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903425-68-2](/img/structure/B2965293.png)
1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been proven to have significant antibacterial activity . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
科学的研究の応用
Synthesis and Antiproliferative Activity
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their antiproliferative activity. Such compounds have shown the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy. For example, a study by Ilić et al. (2011) elaborates on the synthesis and evaluation of derivatives with antiproliferative properties against various cell lines, indicating their significance in developing new anticancer agents (Ilić et al., 2011).
Cardiovascular Research
Derivatives of 1,2,4-triazolo and pyridazine have been explored for their cardiovascular effects, including coronary vasodilating and antihypertensive activities. Sato et al. (1980) described the synthesis of compounds fused to various heterocyclic systems, including pyridazine, demonstrating significant potential as cardiovascular agents. This indicates a research path for developing new treatments for cardiovascular diseases (Sato et al., 1980).
Antimicrobial Applications
The antimicrobial evaluation of new thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives, reveals pronounced antimicrobial activity. Bhuiyan et al. (2006) synthesized and evaluated several derivatives, highlighting their potential in creating new antimicrobial treatments (Bhuiyan et al., 2006).
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create compounds like isothiazolopyridines and pyridothiazines, which possess valuable biological activities. Youssef et al. (2012) reported higher yields and shorter synthesis times using microwave techniques, suggesting an efficient pathway for producing biologically active compounds (Youssef et al., 2012).
Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives
A novel class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been synthesized, offering utility in the creation of fused azines. Ibrahim and Behbehani (2014) explored these derivatives for their structural and potential pharmacological applications, providing a foundation for further research into therapeutic agents (Ibrahim & Behbehani, 2014).
将来の方向性
The future directions in the research of such compounds could involve further investigations into their synthesis, characterization, and biological activity. The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases could be a potential future direction .
特性
IUPAC Name |
1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDTJGZWUDACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)
![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)


![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)
